

Comparative Analysis of SM30 Gene Expression in Different Sea Urchin Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SM30 Protein*

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A comprehensive guide for researchers, scientists, and drug development professionals on the expression dynamics of the skeletogenic gene SM30 across various sea urchin species, supported by experimental data and protocols.

The SM30 gene family plays a crucial role in the biomineralization process of sea urchins, contributing to the formation of the larval skeleton and adult mineralized tissues such as spines, teeth, and tests. Understanding the differential expression of this gene across various species can provide valuable insights into the evolution of developmental processes and the molecular mechanisms of skeletogenesis. This guide presents a comparative analysis of SM30 gene expression in several key sea urchin model organisms, including *Strongylocentrotus purpuratus*, *Hemicentrotus pulcherrimus*, *Paracentrotus lividus*, and *Lytechinus variegatus*.

Data Presentation: A Comparative Overview of SM30 Gene Expression

The expression of the SM30 gene family exhibits significant variation across different sea urchin species, developmental stages, and adult tissues. The following table summarizes the available quantitative and qualitative data on SM30 expression.

Species	Developmental Stage	Tissue/Cell Type	Expression Level	Method
<i>Strongylocentrotus purpuratus</i>	Middle to late mesenchyme blastula (26-28 hr)	Primary Mesenchyme Cells (PMCs)	Sharp increase; ~480 transcripts/PMC at prism stage[1]	RNA blot analysis[1]
Embryonic (overt spicule deposition)	Primary Mesenchyme Cells (PMCs)	SpSM30A, B, C, E expressed at different levels[2]	RT-PCR, Whole-Mount In Situ Hybridization[2]	
Adult	Spines and Teeth	SpSM30D expressed[2]	RT-PCR[2]	
Adult	Tooth and Test	SpSM30E highly expressed[2]	RT-PCR[2]	
Adult	Spines	SpSM30F expressed[2]	RT-PCR[2]	
Adult	All mineralized tissues	SpSM30B and C expressed at modest levels[2]	RT-PCR[2]	
<i>Hemicentrotus pulcherrimus</i>	Onset of spicule formation	Embryo and cultured micromeres	First detectable and rapidly increasing[3][4]	Northern Blot, In Situ Hybridization
Adult	Spines and Tube Feet	Detected[3][4]	Northern Blot	
Adult	Test	Not detected[3][4]	Northern Blot	
<i>Paracentrotus lividus</i>	Pluteus Stage	Whole Embryo	Down-regulated in offspring of certain females	Real-Time qPCR
<i>Lytechinus variegatus</i>	Not specified	Gonads	-	RNA-seq[5]

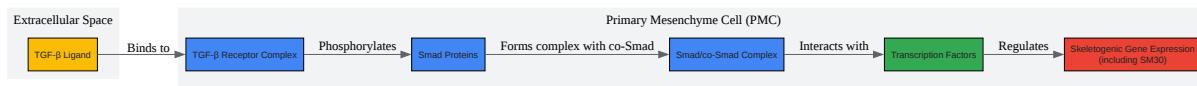
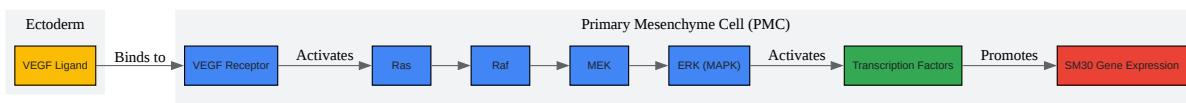
Heliocidaris crassispina	Metamorphosis	Skeletogenic cells	Highly expressed in spicule-related cell clusters[6][7]	Single-cell RNA sequencing[6][7]
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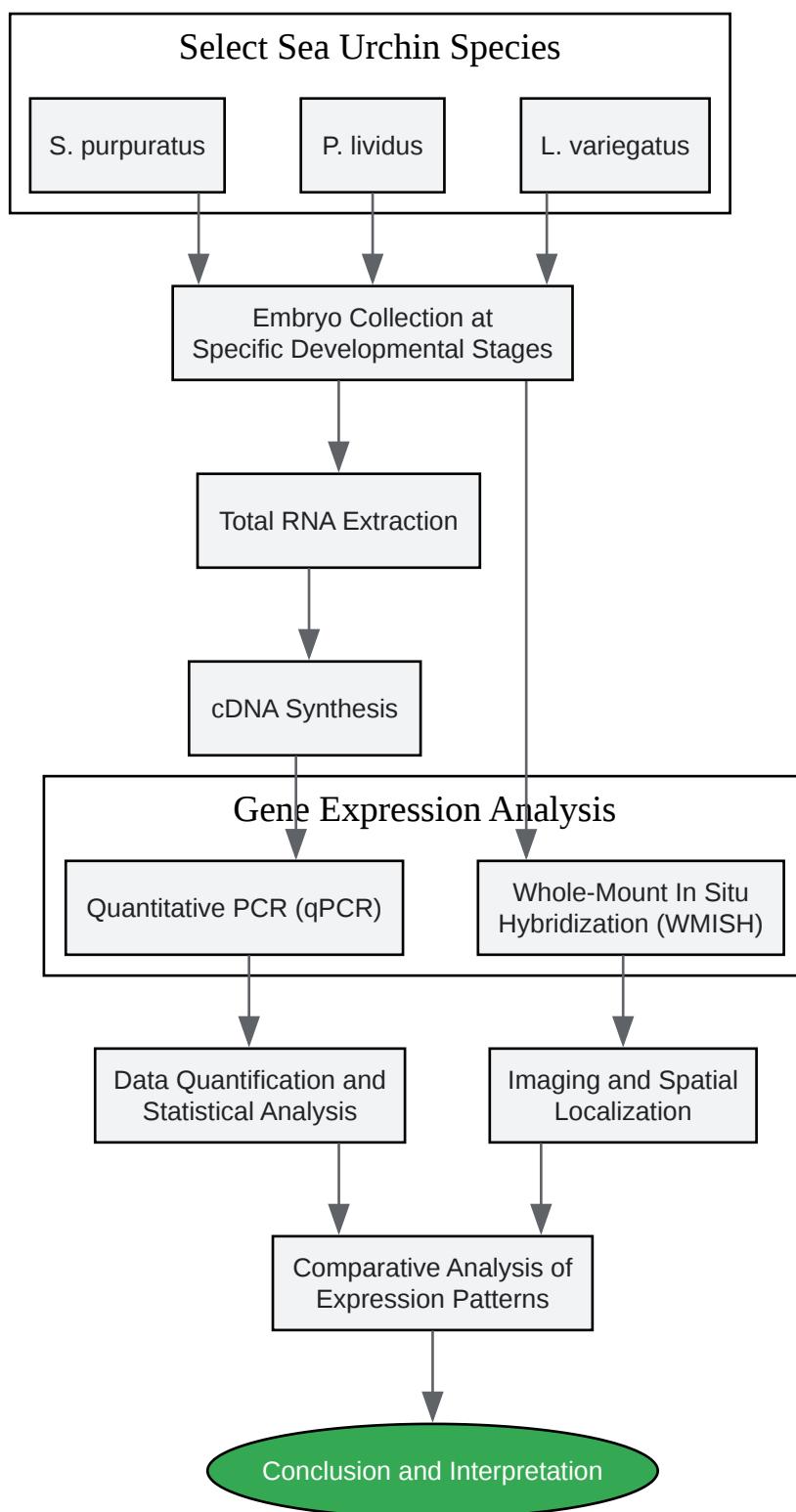
Signaling Pathways Regulating SM30 Expression

The expression of SM30 and other skeletogenic genes is under the control of complex gene regulatory networks. Key signaling pathways implicated in this process include the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the Transforming Growth Factor-beta (TGF- β) pathway.

VEGF/MAPK Signaling Pathway

The VEGF signaling pathway is a crucial regulator of skeletogenesis in sea urchin embryos. Ectoderm-derived VEGF signals are thought to activate the MAPK pathway in the primary mesenchyme cells (PMCs), which in turn drives the expression of skeletogenic genes, including those involved in spicule formation.



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- To cite this document: BenchChem. [Comparative Analysis of SM30 Gene Expression in Different Sea Urchin Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134567#comparative-analysis-of-sm30-gene-expression-in-different-sea-urchin-species>]

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